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3-((2-Methylpentyl)oxy)azetidine

Cat. No.: B13639846
M. Wt: 157.25 g/mol
InChI Key: AEAHTOCFDNFHKH-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis

Four-membered nitrogen heterocycles, particularly azetidines, represent a crucial class of compounds within organic synthesis and medicinal chemistry. documentsdelivered.comresearchgate.net Their significance stems from a unique combination of stability and reactivity, governed by the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol. researchgate.net This strain is less than that of the highly reactive three-membered aziridines but significantly more than the stable five-membered pyrrolidines, affording azetidines a versatile reactivity profile that can be harnessed for complex molecular construction. researchgate.net The presence of the nitrogen atom within the strained ring makes them valuable building blocks and introduces polarity. researchgate.netontosight.ai Consequently, the azetidine (B1206935) motif is considered "privileged" in medicinal chemistry, appearing in numerous bioactive molecules and approved pharmaceuticals. researchgate.net Their ability to introduce three-dimensional complexity into molecular structures is highly desirable in drug design. researchgate.net

Historical Context of Azetidine Synthesis Methodologies

The synthesis of the azetidine ring has been a persistent challenge for organic chemists, primarily due to the energetic barrier of forming a strained four-membered ring. nih.gov Historically, methods for synthesizing simple azetidines included the cyclization of 3-bromopropylamine (B98683) and, notably, the reduction of β-lactams (azetidin-2-ones), which were more accessible. nih.govmdpi.com The chemistry of β-lactams itself has a rich history, dating back to the early 20th century, spurred by the discovery of penicillin. escholarship.org

Over the decades, synthetic methodologies have evolved significantly. Modern approaches are diverse and include:

Intramolecular Cyclization: This remains a common strategy, involving the formation of a carbon-nitrogen bond from a linear precursor, such as a γ-amino alcohol or a derivative. researchgate.net

[2+2] Cycloadditions: Photochemical reactions, like the aza Paternò-Büchi reaction, have emerged as powerful tools for constructing the azetidine skeleton. researchgate.net

Ring Expansion/Contraction: Methods involving the expansion of three-membered aziridine (B145994) rings or the contraction of larger rings have also been developed.

Metal-Catalyzed Reactions: The use of transition metals has enabled novel pathways, such as intramolecular C-H amination, to form the azetidine ring with high efficiency and selectivity. researchgate.net

These advancements have broadened the accessibility of diversely functionalized azetidines for various research applications. bldpharm.com

Overview of Oxy-functionalized Azetidines as Synthetic Targets

The introduction of an oxygen-containing functional group, such as a hydroxyl or an ether, onto the azetidine ring creates a class of compounds known as oxy-functionalized azetidines. These compounds are of particular interest as synthetic targets because the oxygen atom can significantly influence the molecule's physicochemical properties, including polarity, solubility, and hydrogen bonding capacity. researchgate.net These properties are critical in the context of drug design and materials science. researchgate.net

Azetidin-3-ols are common precursors for these targets, which can be synthesized through methods like the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. These azetidin-3-ols can then be further functionalized, for instance, through Williamson ether synthesis, to produce a wide array of 3-alkoxyazetidines. documentsdelivered.com The strategic placement of an ether linkage at the 3-position can serve to modulate biological activity or to act as a handle for further synthetic elaboration. Research has shown that novel 3-substituted azetidines are actively designed and synthesized for evaluation in areas such as neuroscience, where they have been investigated as triple reuptake inhibitors.

Research Rationale for Investigating 3-((2-Methylpentyl)oxy)azetidine

While specific research on this compound is not extensively published, the rationale for its investigation can be inferred from the broader context of medicinal chemistry and materials science. The primary motivation lies in the systematic exploration of novel chemical space. Azetidine derivatives are known to possess favorable pharmacokinetic properties, including improved metabolic stability and reduced lipophilicity, which are desirable attributes for drug candidates. researchgate.net

Chirality: The 2-methylpentyl group contains a stereocenter, meaning the compound can exist as different stereoisomers, which may exhibit distinct biological activities.

Lipophilicity: The alkyl chain increases the lipophilicity compared to a simple hydroxyl or methoxy (B1213986) group, which can affect its interaction with biological membranes and protein binding pockets.

Conformational Flexibility: The branched alkyl chain can influence the conformational preferences of the azetidine ring and its substituents.

By synthesizing and characterizing this novel molecule, researchers can expand the structure-activity relationship (SAR) knowledge for this class of compounds, potentially identifying new leads for therapeutic development or new building blocks for complex molecule synthesis.

Scope and Objectives of Academic Research on this compound

The academic research focused on this compound would likely encompass several key objectives, forming a comprehensive study of a new chemical entity.

Synthetic Chemistry Objectives:

Development of a Novel Synthetic Route: A primary goal would be to establish an efficient and scalable synthesis for the target molecule. This would likely involve preparing a suitable azetidine precursor, such as N-protected azetidin-3-ol, and coupling it with a 2-methylpentyl halide or alcohol.

Stereoselective Synthesis: Given the chirality of the side chain, a significant objective would be to develop a stereoselective synthesis to obtain single enantiomers or diastereomers of the final compound for individual evaluation.

Characterization and Physicochemical Analysis:

Structural Elucidation: Thorough characterization of the synthesized compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be essential to confirm its structure.

Property Measurement: The research would aim to determine key physicochemical properties, such as solubility, lipophilicity (logP), and pKa, to understand its potential behavior in biological systems.

Exploratory and Applied Objectives:

Building Block Utility: Investigating the reactivity of the synthesized azetidine, for example, by modifying the secondary amine, would assess its utility as a versatile building block for constructing more complex molecules.

Preliminary Biological Screening: A logical extension of the research would be to perform preliminary in vitro screening against various biological targets, guided by the known activities of other substituted azetidines, to identify any potential therapeutic applications.

Compound Data

Table 1: Physicochemical Properties of Azetidine

Property Value
Molecular Formula C₃H₇N
Molecular Weight 57.09 g/mol
Boiling Point 62.5 °C
CAS Number 503-29-7

Data sourced from Cheméo

Table 2: Properties of this compound

Property Value
Molecular Formula C₉H₁₉NO
Molecular Weight 157.25 g/mol
CAS Number 1338971-01-9

Data sourced from BLDpharm

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B13639846 3-((2-Methylpentyl)oxy)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-(2-methylpentoxy)azetidine

InChI

InChI=1S/C9H19NO/c1-3-4-8(2)7-11-9-5-10-6-9/h8-10H,3-7H2,1-2H3

InChI Key

AEAHTOCFDNFHKH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)COC1CNC1

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 2 Methylpentyl Oxy Azetidine

Retrosynthetic Analysis of the 3-((2-Methylpentyl)oxy)azetidine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, two primary disconnection strategies are considered.

The first and most straightforward disconnection is at the C3-Oxygen ether bond. This leads to two key precursors: a protected 3-hydroxyazetidine and a suitable 2-methylpentyl electrophile (e.g., 2-methylpentyl bromide or tosylate). This approach benefits from the availability of methods to synthesize the 3-hydroxyazetidine core. The subsequent etherification, typically a Williamson ether synthesis, would connect the two fragments.

A second, more fundamental, disconnection breaks the azetidine (B1206935) ring itself. This approach targets linear precursors that can be induced to cyclize. A key disconnection across the C2-N and C4-N bonds points to a 1,3-difunctionalized propane (B168953) derivative. For instance, a precursor could be a γ-amino alcohol derivative, such as 1-amino-3-(2-methylpentyloxy)propan-2-ol, which upon activation of the hydroxyl groups, could undergo intramolecular cyclization.

Classical and Modern Approaches to Azetidine Ring Construction

The synthesis of the azetidine ring is a well-explored area of organic chemistry, with both classical and modern methods available. rsc.org

Intramolecular cyclization is a cornerstone of azetidine synthesis, involving the formation of the ring by creating a bond between a nitrogen nucleophile and an electrophilic carbon atom within the same molecule.

A prevalent strategy for forming the azetidine ring involves the intramolecular SN2 reaction of a γ-amino alcohol derivative. nih.gov In this approach, a 3-amino-1-propanol derivative is typically used as the starting material. The hydroxyl groups are converted into good leaving groups, such as tosylates or mesylates. Subsequent treatment with a base facilitates the intramolecular nucleophilic attack by the amine to displace one of the leaving groups, forming the four-membered ring.

For the synthesis of the target molecule, a plausible precursor would be 2-((tert-butoxycarbonyl)amino)propane-1,3-diol. This diol can be selectively etherified with 2-methylpentyl bromide to introduce the desired alkoxy side chain. The remaining hydroxyl group can then be converted to a suitable leaving group (e.g., mesylate), followed by deprotection of the amine and base-induced cyclization to yield the N-H azetidine, which can be further functionalized if needed.

Table 1: Representative Conditions for Azetidine Formation via Nucleophilic Displacement

Starting Material Reagents Solvent Conditions Yield
N-Boc-3-amino-1-propanol 1. TsCl, Pyridine (B92270); 2. K₂CO₃ CH₃CN 0°C to reflux High
γ-Amino alcohol MsCl, Et₃N; then NaH THF 0°C to rt Good

Note: This table represents general conditions for the formation of azetidine rings from γ-amino alcohols and may require optimization for the specific synthesis of this compound.

The cyclization of γ-haloalkylamines is a classic and direct method for azetidine synthesis. researchgate.net This reaction involves an intramolecular nucleophilic substitution where the nitrogen atom of the amine attacks the carbon atom bearing a halogen, typically bromine or chlorine, to form the azetidine ring. The precursor, a 3-halopropylamine, is often generated in situ or used as a salt.

A synthetic route towards this compound using this method could start from 1,3-dichloropropan-2-ol. One chlorine atom can be selectively displaced by the sodium salt of 2-methylpentan-1-ol. The resulting chlorohydrin can then be converted to the corresponding amine, for example, through a Gabriel synthesis or by reaction with ammonia, to form the γ-chloroalkylamine, which upon treatment with a base, would cyclize to the desired product.

Cycloaddition reactions offer a powerful and often stereocontrolled route to cyclic systems, including azetidines.

The Aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient method for synthesizing functionalized azetidines. rsc.orgnih.gov This reaction is typically promoted by UV light or, in more modern variations, by visible light using a photocatalyst. nih.govspringernature.comdigitellinc.com The reaction involves the excitation of the imine to a triplet state, which then adds to the alkene to form the four-membered ring. researchgate.net

To apply this to the synthesis of this compound, one could envision the reaction of an imine with an alkene such as 2-methylpentyl vinyl ether. The choice of the imine is crucial, and often, imines bearing electron-withdrawing groups on the nitrogen atom are used to enhance reactivity. The regioselectivity of the cycloaddition would be a key consideration to ensure the formation of the desired 3-substituted azetidine. Intramolecular versions of the Aza-Paterno-Büchi reaction have also been developed and could provide a route to complex azetidine structures. acs.org

Recent advancements have demonstrated the utility of visible-light-mediated Aza-Paterno-Büchi reactions using acyclic oximes and alkenes, expanding the scope of this transformation. nih.gov These methods often employ an iridium photocatalyst to facilitate the reaction under mild conditions. chemrxiv.org

Table 2: Examples of Aza-Paterno-Büchi Reactions for Azetidine Synthesis

Imine Component Alkene Component Light Source/Catalyst Solvent Yield Ref.
2-Isoxazoline-3-carboxylate Styrene Blue LED / Ir(dFppy)₃ CH₂Cl₂ 85% rsc.org
N-Sulfonylimine Styrene UV Light (300 nm) Benzene 67% chemrxiv.org

Note: This table showcases examples of the Aza-Paterno-Büchi reaction and highlights the diversity of substrates and conditions that can be employed.

Cycloaddition Reactions for Azetidine Synthesis

Formal [2+2] Cycloaddition Pathways

Formal [2+2] cycloaddition reactions represent a direct and efficient method for constructing four-membered rings. researchgate.net In the context of azetidine synthesis, the most prominent example is the aza Paternò-Büchi reaction, which involves the photocycloaddition of an imine and an alkene. rsc.org This reaction, typically requiring UV light, can be mediated by visible-light photocatalysis, broadening its applicability and functional group tolerance. researchgate.netspringernature.com

To synthesize this compound via this pathway, a potential strategy would involve the cycloaddition of an imine with an enol ether. The enol ether component would be 1-((2-methylpentyl)oxy)ethene, and the imine could be a simple N-protected species, for instance, derived from formaldehyde (B43269) and a suitable amine with a readily removable protecting group (e.g., benzyl (B1604629) or tosyl).

The reaction would proceed via the excitation of the imine to its triplet state by a photosensitizer, followed by addition to the alkene. rsc.org Recent advancements have utilized visible-light photocatalysts, such as iridium complexes, to activate precursors like 2-isoxazoline-3-carboxylates for reaction with a wide array of alkenes. rsc.org This approach overcomes some limitations of traditional methods that require high-energy UV light. researchgate.net

Table 1: Examples of Photocatalytic [2+2] Cycloaddition for Azetidine Synthesis
Imine PrecursorAlkene PartnerPhotocatalystSolventYield (%)Ref
2-Isoxazoline-3-carboxylateStyrenefac-[Ir(dFppy)3]Benzene95 rsc.org
N-SulfonylimineEthyl vinyl etherThioxanthoneAcetonitrile78 chemrxiv.org
3-Ethoxyisoindolone1,1-Diphenylethene- (UV Light)Benzene85 researchgate.net

This table presents representative data for the methodology and not the direct synthesis of this compound.

Strain-Release Strategies for Azetidine Synthesis

The inherent ring strain of small bicyclic systems can be harnessed as a thermodynamic driving force for ring-opening reactions to furnish less-strained monocyclic products like azetidines.

Ring Opening of Highly Strained Azabicyclobutanes

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that readily undergo ring-opening reactions in the presence of various nucleophiles and electrophiles. chemrxiv.org This strain-release-driven functionalization provides a modular and powerful route to substituted azetidines. nih.govresearchgate.net The reaction involves the cleavage of the central, highly strained C-N bond. acs.org

For the synthesis of this compound, the strategy would involve the reaction of an N-activated 1-azabicyclo[1.1.0]butane with 2-methylpentanol as the nucleophile. The ABB precursor could be generated in situ. The addition of the alcohol would proceed to open the bicyclic system, installing the (2-methylpentyl)oxy group at the C3 position of the resulting azetidine ring. This method's power lies in its ability to rapidly construct diverse libraries of azetidines by varying the nucleophilic coupling partner. nih.govnih.gov

A photocatalytic radical approach has also been developed, where radical intermediates are intercepted by ABBs, leading to difunctionalized azetidines in a single step. unipd.itunipr.it

Rearrangement Reactions of Strained Precursors

Rearrangement reactions of specifically designed strained precursors offer another pathway to the azetidine core. One such method involves a multicomponent unipd.itunipr.it-Brook rearrangement followed by a strain-release-driven anion relay sequence. nih.govnih.gov This strategy begins with the addition of an organolithium reagent to an acyl silane, which, after rearrangement and reaction with an ABB, generates a complex azetidine structure.

A more direct hypothetical route to a 3-oxy-substituted azetidine could involve the semipinacol rearrangement of an azabicyclo[1.1.0]butyl carbinol. researchgate.net In this scenario, N-activation of the azabicycle would trigger a rearrangement to yield a 3-ketoazetidine. Subsequent reduction of the ketone and etherification with a 2-methylpentyl halide would furnish the target compound. Another distinct rearrangement pathway involves the reaction of nonstabilized cyclic isodiazenes derived from pyrrolidines, which can undergo nitrogen-atom incorporation, although azetidines themselves were noted to fragment into cyclopropanes under similar conditions, highlighting the unique reactivity imparted by ring strain. acs.org

Transition Metal-Catalyzed Azetidine Synthesis

Transition metal catalysis provides a powerful toolkit for the formation of C-N bonds, enabling the construction of the azetidine ring through intramolecular cyclization reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed intramolecular C-H amination has emerged as an effective method for synthesizing azetidines. acs.org This reaction typically involves a substrate containing an amine protected with a directing group, such as a picolinamide, and an aliphatic C-H bond at the γ-position. The palladium catalyst facilitates the cyclization to form the four-membered ring.

To apply this to the synthesis of this compound, a suitable precursor would be required, such as N-(picolinoyl)-2-(((2-methylpentyl)oxy)methyl)propan-1-amine. In the presence of a palladium catalyst (e.g., Pd(OAc)₂) and an oxidant, the catalyst would direct the amination of a γ-C(sp³)–H bond to close the ring, yielding the N-picolinoyl protected azetidine. Subsequent removal of the directing group would afford the final product. This methodology has been successfully applied to complex molecules, including the site-selective functionalization of triterpenoids. nih.gov

Table 2: Palladium-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis
SubstrateCatalystOxidantBaseYield (%)Ref
N-Picolinamide of 3,3-dimethylbutylaminePd(OAc)₂PhI(OAc)₂Li₂CO₃81 acs.org
N-Picolinamide of 3-phenylbutylaminePd(OAc)₂PhI(OAc)₂Cs₂CO₃75 acs.org
Betulin-derived picolinamidePd(OAc)₂PhI(OAc)₂Li₂CO₃- nih.gov

This table presents representative data for the methodology and not the direct synthesis of this compound. Yields vary based on specific substrate.

Copper(I)-Catalyzed Reactions

Copper-catalyzed reactions have also been developed for azetidine synthesis, often proceeding through radical-mediated pathways. One innovative method is a photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes. the-innovation.orgresearchgate.net This process involves the generation of an α-aminoalkyl radical, which adds to an alkyne, initiating a cascade that results in the azetidine ring. researchgate.net

Another relevant copper-catalyzed approach is the anti-Baldwin 4-exo-dig radical cyclization of ynamides. nih.gov This reaction uses a heteroleptic copper photoredox catalyst to cyclize readily available ynamides into the corresponding azetidines with high regioselectivity. nih.gov To synthesize the target molecule, one could envision an ynamide substrate where the alkyne is substituted with a side chain containing the 2-methylpentyl ether moiety. Under photo-induced copper catalysis, this substrate would cyclize to form the desired this compound. Additionally, copper(I) can catalyze a complex cascade involving a nih.govunipr.it-rearrangement and 4π-electrocyclization of O-propargylic oximes to produce azetidine nitrones, which are versatile intermediates for further synthesis. nih.govresearchgate.net

Table 3: Copper-Catalyzed Azetidine Synthesis Strategies
Reaction TypeSubstrate TypeCatalyst SystemKey FeaturesRef
[3+1] Radical AnnulationAliphatic Amine + AlkyneCu(I) / PhotocatalystDouble C-H activation researchgate.net
4-exo-dig CyclizationYnamide[Cu(bcp)DPEphos]PF₆Anti-Baldwin cyclization nih.gov
Rearrangement CascadeO-propargylic oximeCuI / 2-aminopyridineForms azetidine nitrones nih.gov

This table provides a qualitative overview of different copper-catalyzed methodologies.

Lanthanide-Catalyzed Aminolysis

The formation of the azetidine core can be efficiently achieved through intramolecular aminolysis of epoxy amines, a reaction that can be effectively catalyzed by lanthanide salts. Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has emerged as a particularly effective catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.org This method is notable for its tolerance of various functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govfrontiersin.org

The catalytic cycle is believed to involve the coordination of the Lewis-acidic lanthanide catalyst to the oxygen atom of the epoxide. This activation renders the epoxide ring more susceptible to nucleophilic attack by the tethered amine. mdpi.com Research has demonstrated that the La(OTf)₃ catalyst can selectively promote the C3-intramolecular aminolysis of a cis-3,4-epoxy amine, leading directly to the formation of a 3-hydroxyazetidine derivative. nih.govfrontiersin.org This approach is a powerful alternative to traditional methods, which often rely on the intramolecular SN2 reaction of a nitrogen atom with a carbon bearing a leaving group like a halogen or mesylate. frontiersin.org

Computational studies suggest that the high regioselectivity observed in the aminolysis of cis- versus trans-isomers is influenced by the coordination of the lanthanum(III) ion with the substrate and the resulting product. nih.govfrontiersin.org

Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a Model cis-3,4-Epoxy Amine This table illustrates the effectiveness of different catalysts on the yield of the corresponding azetidine product from a model cis-3,4-epoxy amine substrate.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Sc(OTf)₃ (10)CH₂Cl₂Reflux2425
2Yb(OTf)₃ (10)CH₂Cl₂Reflux2445
3Sm(OTf)₃ (10)CH₂Cl₂Reflux2468
4Nd(OTf)₃ (10)CH₂Cl₂Reflux2475
5La(OTf)₃ (10)CH₂Cl₂Reflux1292

Data adapted from studies on the synthesis of azetidines via lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org

Functionalization of the 3-Position of Azetidine

Once the azetidine ring is formed, further modification is required to synthesize the target compound. The functionalization of the 3-position is a critical step in achieving the desired molecular architecture.

The hydroxyl group on 3-hydroxyazetidine, often obtained from the ring-opening of epoxy amines, serves as a versatile handle for introducing a variety of substituents via etherification. nih.govcymitquimica.com A common and well-established method for forming an ether bond is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the desired ether.

For the synthesis of 3-alkoxyazetidines, a protected 3-hydroxyazetidine, such as N-Boc-3-hydroxyazetidine, is typically used as the starting material to prevent side reactions involving the ring nitrogen. sigmaaldrich.com The protection of the nitrogen atom is crucial for controlling the reactivity and ensuring the selective etherification at the 3-position.

To synthesize the specific target compound, this compound, the 2-methylpentyloxy group must be introduced at the 3-position of the azetidine ring. Following the Williamson ether synthesis protocol, this is achieved by reacting the sodium salt of N-Boc-3-hydroxyazetidine with a suitable 2-methylpentyl electrophile, such as 1-bromo-2-methylpentane (B146034) or 2-methylpentyl tosylate.

The reaction would proceed by first treating N-Boc-3-hydroxyazetidine with a base like sodium hydride in an aprotic solvent (e.g., THF, DMF) to generate the corresponding alkoxide. Subsequently, the 2-methylpentyl halide is added to the reaction mixture, leading to the formation of N-Boc-3-((2-methylpentyl)oxy)azetidine. The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), to yield the final product, this compound.

An alternative strategy for functionalizing the 3-position of azetidine involves the aza-Michael addition. bohrium.comnih.gov This reaction represents a powerful tool for forming carbon-nitrogen bonds and can be adapted to create a variety of 3-substituted azetidines. The process typically starts from an α,β-unsaturated ester attached to the azetidine ring at the 3-position, such as methyl 2-(N-Boc-azetidin-3-ylidene)acetate. mdpi.comresearchgate.net

This key intermediate is synthesized from N-Boc-azetidin-3-one through a Horner-Wadsworth-Emmons reaction. bohrium.commdpi.com The subsequent aza-Michael addition involves reacting the α,β-unsaturated ester with a suitable nitrogen nucleophile. While this method is commonly used to introduce nitrogen-based substituents (e.g., pyrazoles, imidazoles, triazoles), it highlights a general strategy for creating a diverse library of 3-substituted azetidines by conjugate addition. bohrium.commdpi.com

Table 2: Aza-Michael Addition of N-Heterocycles to Methyl 2-(N-Boc-azetidin-3-ylidene)acetate This table shows the yields for the synthesis of various 3-substituted azetidines via aza-Michael addition.

EntryNucleophileBaseSolventTime (h)Yield (%)
1AzetidineDBUAcetonitrile464
2Pyrrolidine (B122466)DBUAcetonitrile475
3PiperidineDBUAcetonitrile471
41H-PyrazoleDBUAcetonitrile1683
51H-ImidazoleDBUAcetonitrile1653

Data adapted from studies on the synthesis of heterocyclic amino acid derivatives through aza-Michael addition. mdpi.com

Optimization of Reaction Conditions for Target Compound Synthesis

The efficiency of synthesizing this compound is highly dependent on the careful optimization of reaction conditions. Key parameters such as the choice of solvent, base, and temperature can significantly influence the reaction outcome.

The choice of solvent is critical in synthetic organic chemistry, as it can dramatically affect reaction rates, yields, and selectivity. In the context of azetidine synthesis, particularly in cyclization and functionalization steps, the solvent's polarity and coordinating ability play a pivotal role.

For instance, in the cyclization of chlorosulfinamides to form azetidines, a study explored various solvents in combination with different bases. acs.org It was observed that changing the solvent from a polar aprotic solvent like DMF to a less polar one like THF or dichloromethane (B109758) (DCM) had a significant impact on the reaction's success. acs.org In some cases, a significant amount of decomposition was noted, indicating that the solvent choice is crucial for stabilizing intermediates and preventing side reactions. acs.org For the etherification step (Williamson synthesis), polar aprotic solvents like DMF or THF are generally preferred as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free and highly reactive.

Table 3: Optimization of Cyclization Conditions for Azetidine Formation This table demonstrates the impact of solvent and base on the yield of a protected azetidine product.

EntryBaseSolventTemperature (°C)Yield (%)
1KOtBuDMFRT30
2KOtBuDMF-409
3KOtBuTHFRT89
4LHMDSTHFRT75
5KOtBuDCMRT65

Data adapted from studies on the scalable synthesis of enantioenriched C2-substituted azetidines. acs.org The yield is highly dependent on the specific substrate and reaction.

Catalyst and Reagent Screening

The successful synthesis of this compound via the Williamson ether synthesis is highly dependent on the judicious selection of reagents and catalysts. The primary components of this reaction are the N-protected 3-hydroxyazetidine, a strong base to form the alkoxide, and a 2-methylpentyl electrophile.

Base Selection: The choice of base is critical for the complete deprotonation of the hydroxyl group of N-Boc-3-hydroxyazetidine to form the corresponding highly nucleophilic alkoxide. Strong bases are required for this step. Commonly screened bases include sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide (KOtBu). Sodium hydride is a popular choice as it irreversibly deprotonates the alcohol, and the resulting hydrogen gas byproduct simply bubbles out of the reaction mixture. masterorganicchemistry.com Potassium tert-butoxide is also effective, though its bulkiness can sometimes influence the reaction pathway.

Electrophile (Alkylating Agent) Selection: The 2-methylpentyl group is introduced via an alkylating agent. The most common choices are alkyl halides and sulfonates. Due to the secondary nature of the 2-methylpentyl group, the choice of the leaving group is important to favor the desired SN2 substitution over the competing E2 elimination reaction. masterorganicchemistry.combyjus.com While 1-bromo-2-methylpentane is a viable option, alkyl tosylates, such as 2-methylpentyl tosylate, often prove to be better electrophiles due to the excellent leaving group ability of the tosylate anion. byjus.com

Solvent Selection: The solvent plays a crucial role in the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, leaving the anionic oxygen more nucleophilic. wikipedia.org Common solvents screened for this reaction include N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). byjus.comwikipedia.org Acetonitrile is also a viable option. byjus.com

Phase-Transfer Catalysts: In industrial settings or when dealing with biphasic reaction mixtures, phase-transfer catalysts (PTCs) can be employed to facilitate the reaction between the alkoxide and the alkyl halide. byjus.comresearchgate.net Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are common PTCs that can shuttle the alkoxide from the solid or aqueous phase to the organic phase where the reaction occurs. crdeepjournal.org

A hypothetical screening of various reagents for the synthesis of N-Boc-3-((2-Methylpentyl)oxy)azetidine is presented in the table below. The data is illustrative and based on general principles of the Williamson ether synthesis.

Table 1: Catalyst and Reagent Screening for the Synthesis of N-Boc-3-((2-Methylpentyl)oxy)azetidine

Entry Base (Equivalents) Alkylating Agent (Equivalents) Solvent Catalyst (mol%) Temperature (°C) Yield (%)
1 NaH (1.2) 1-Bromo-2-methylpentane (1.1) THF - 60 55
2 NaH (1.2) 2-Methylpentyl Tosylate (1.1) THF - 60 75
3 KOtBu (1.2) 2-Methylpentyl Tosylate (1.1) THF - 60 70
4 NaH (1.2) 2-Methylpentyl Tosylate (1.1) DMF - 60 82
5 K₂CO₃ (2.0) 2-Methylpentyl Tosylate (1.1) DMF TBAB (5) 80 65

Temperature and Pressure Control

Temperature is a critical parameter in the synthesis of this compound. The Williamson ether synthesis is typically conducted at elevated temperatures to overcome the activation energy of the SN2 reaction. wikipedia.org A common temperature range for this type of reaction is between 50 and 100 °C. byjus.com

The influence of pressure on the Williamson ether synthesis is generally not considered a critical parameter under standard laboratory conditions, as the reaction is typically carried out in the liquid phase at atmospheric pressure. However, in industrial-scale synthesis, particularly when using volatile solvents or operating at temperatures above the solvent's boiling point, the reaction may be conducted in a sealed reactor under elevated pressure to maintain the solvent in the liquid phase and ensure consistent reaction conditions. For industrial production of some ethers, high-temperature (up to 300 °C) and high-pressure conditions have been explored to utilize weaker alkylating agents. wikipedia.org

The following table illustrates a hypothetical optimization of the reaction temperature for the synthesis of N-Boc-3-((2-Methylpentyl)oxy)azetidine using NaH as the base and 2-methylpentyl tosylate as the alkylating agent in DMF.

Table 2: Effect of Temperature on the Synthesis of N-Boc-3-((2-Methylpentyl)oxy)azetidine

Entry Temperature (°C) Reaction Time (h) Yield of Ether (%) Yield of Alkene (%)
1 40 24 65 <5
2 60 12 82 8
3 80 8 78 15
4 100 6 65 25

Reaction Kinetics and Monitoring

The kinetics of the Williamson ether synthesis follow a second-order rate law, as it is an SN2 reaction. The rate of the reaction is proportional to the concentration of both the alkoxide and the alkylating agent. masterorganicchemistry.comwikipedia.org The reaction between N-Boc-3-azetidinoxide and 2-methylpentyl tosylate can be represented by the following rate equation:

Rate = k[N-Boc-3-azetidinoxide][2-Methylpentyl Tosylate]

Where 'k' is the rate constant.

The progress of the reaction can be monitored by various analytical techniques. Thin-layer chromatography (TLC) is a simple and effective method to qualitatively track the consumption of the starting materials (N-Boc-3-hydroxyazetidine and 2-methylpentyl tosylate) and the formation of the product. High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used for more quantitative analysis, allowing for the determination of the concentration of reactants and products over time. This data can then be used to calculate the reaction rate and rate constant.

Kinetic studies are particularly important for understanding the competition between the SN2 and E2 pathways. By analyzing the formation rates of the desired ether and the alkene byproduct under different conditions (e.g., temperature, base concentration), a more complete kinetic model of the reaction can be developed. researchgate.net

The table below presents hypothetical kinetic data for the reaction, illustrating the change in reactant and product concentrations over time at an optimized temperature of 60 °C.

Table 3: Reaction Kinetics Monitoring for the Synthesis of N-Boc-3-((2-Methylpentyl)oxy)azetidine

Time (h) [N-Boc-3-hydroxyazetidine] (M) [2-Methylpentyl Tosylate] (M) [Product] (M)
0 0.100 0.110 0.000
2 0.065 0.075 0.035
4 0.042 0.052 0.058
8 0.021 0.031 0.079
12 0.015 0.025 0.085

Scalability Considerations for Synthetic Methods

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Heat Transfer: The Williamson ether synthesis is often exothermic, particularly the initial deprotonation step with a strong base like sodium hydride. On a large scale, efficient heat dissipation is crucial to prevent thermal runaways. The choice of reactor with appropriate heat exchange capabilities is critical.

Reagent Addition: The controlled addition of reagents, especially the strong base and the alkylating agent, is important to manage the reaction exotherm and minimize side reactions. On a large scale, this requires precise dosing systems.

Mixing: Efficient mixing is necessary to ensure homogeneity and consistent reaction rates throughout the reactor. Inadequate mixing can lead to localized "hot spots" and an increase in byproduct formation.

Workup and Purification: The workup procedure, which typically involves quenching the reaction, extraction, and washing, needs to be adapted for large-scale operations. The choice of extraction solvents and the efficiency of phase separation are important considerations. Purification of the final product on a large scale is often achieved through distillation or crystallization, which requires optimization to maximize yield and purity.

Safety: The use of flammable solvents like THF and pyrophoric reagents like sodium hydride necessitates strict safety protocols and the use of appropriate equipment designed for handling such materials on an industrial scale.

Cost-Effectiveness: The cost of raw materials, solvents, and energy becomes a significant factor on a large scale. Optimizing the reaction to use less expensive reagents, reduce solvent usage, and minimize reaction times can significantly improve the economic viability of the process. The potential for recycling solvents should also be evaluated. The use of phase-transfer catalysis can be particularly advantageous in industrial settings to improve efficiency and reduce costs. byjus.com

The final step in the synthesis would be the deprotection of the nitrogen atom, typically by treating the N-Boc protected intermediate with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the final product, this compound.

Stereochemical Aspects in 3 2 Methylpentyl Oxy Azetidine Synthesis

Control of Chirality in the Azetidine (B1206935) Ring

The foundational step in the stereocontrolled synthesis of the target molecule is the preparation of an enantiomerically pure 3-hydroxyazetidine precursor. The stereochemistry of the substituents on the azetidine ring is generally maintained during subsequent functionalization, such as etherification. acs.org Several strategies exist to obtain this chiral building block.

One common approach involves the cyclization of N-protected 3-amino-1,2-propanediol (B146019) derivatives, where the stereochemistry is derived from a chiral pool starting material. Another effective method is the intramolecular aminolysis of epoxides. For instance, lanthanide (III) trifluoromethanesulfonate (B1224126) (Ln(OTf)₃) has been shown to be an excellent catalyst for the regioselective nucleophilic ring-opening of epoxides. frontiersin.org Specifically, La(OTf)₃ can promote the C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine to yield the corresponding 3-hydroxyazetidine with high regioselectivity and yield. frontiersin.org

Furthermore, various synthetic routes to 3-hydroxyazetidine often commence from achiral materials like epichlorohydrin (B41342) and an amine, such as benzylamine (B48309) or tert-butylamine. google.comgoogle.com Chirality can be introduced in these pathways through the resolution of a racemic intermediate or by employing a chiral amine that directs the stereochemical course of the cyclization.

Enantioselective Synthesis Approaches

Modern asymmetric synthesis offers several powerful tools to generate chiral azetidine rings with high enantiomeric excess (e.e.). These methods bypass the need for classical resolution and build the desired stereocenter directly.

The use of chiral transition metal catalysts provides an efficient route to enantiomerically enriched azetidines. Copper and cobalt complexes have demonstrated significant success in this area.

Copper Catalysis : Copper(I) complexes paired with chiral ligands, such as chiral sabox ligands, can catalyze the enantioselective [3+1] cycloaddition of silyl-protected enoldiazoacetates and imido-sulfur ylides. nsf.gov This reaction produces chiral 2-azetines, which can then be stereoselectively hydrogenated to yield tetrasubstituted azetidines with three defined chiral centers. nsf.gov

Cobalt Catalysis : Optically pure C₂-symmetrical cyclic amines, including azetidines, can be synthesized from the corresponding diols. organic-chemistry.org These diols are obtained via an enantioselective borohydride (B1222165) reduction of diketones in the presence of a chiral β-ketoiminato cobalt(II) catalyst. organic-chemistry.org

The development of azetidine-based ligands for catalysis further underscores their importance. Enantiopure cis-azetidines have been used as chiral ligands for copper in asymmetric Henry reactions, achieving excellent enantioselectivity (>99.5% e.e.). bham.ac.uknih.gov

Table 1: Examples of Chiral Catalysts in Azetidine Synthesis

Catalyst System Reaction Type Product Type Ref
Copper(I) / Chiral Sabox Ligand [3+1] Cycloaddition / Hydrogenation Chiral Tetrasubstituted Azetidines nsf.gov
Chiral β-ketoiminato Cobalt(II) Asymmetric Reduction Optically Pure Cyclic Amines organic-chemistry.org

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereoselective formation of a new chiral center. A general and highly effective approach for preparing chiral C2-substituted monocyclic azetidines utilizes chiral tert-butanesulfinamides. acs.org This method involves a three-step sequence starting from inexpensive materials:

Condensation of a 1,3-bis-electrophile like 3-chloropropanal (B96773) with a chiral tert-butanesulfinamide to form a sulfinimine. acs.org

Organometallic addition to the sulfinimine. acs.org

Intramolecular cyclization via chloride displacement to afford the C2-substituted azetidine with high diastereoselectivity. acs.org

This strategy is versatile, allowing for the synthesis of azetidines with aryl, vinyl, allyl, and alkyl substituents at the C2-position with high stereocontrol. acs.org Similarly, chiral sulfinamide chemistry can be used to prepare chiral N-propargylsulfonamides, which undergo gold-catalyzed oxidative cyclization to produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov

Cycloaddition reactions offer a direct and atom-economical pathway to construct the azetidine ring. When performed under asymmetric conditions, they can generate chiral azetidines with high enantiopurity.

[2+2] Cycloadditions : The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient method for synthesizing functionalized azetidines. rsc.org Recent advances include the use of visible light and an iridium photocatalyst for a mild and general [2+2] cycloaddition between oximes and olefins, which proceeds via a triplet energy transfer mechanism. chemrxiv.org

[3+1] Cycloadditions : Copper-catalyzed enantioselective [3+1] cycloadditions between imido-sulfur ylides and enoldiazoacetates have been developed to access tetrasubstituted 2-azetines. nih.gov

[4+2] Cycloadditions : While less common for direct azetidine synthesis, the principles of asymmetric [4+2] cycloadditions are well-established. For example, copper(II)/BOX-catalyzed asymmetric inverse-electron-demand hetero-Diels-Alder reactions of vinyl azides have been used to produce chiral cyclic azides, demonstrating the potential for creating chiral nitrogen-containing heterocycles with high enantioselectivity. nih.gov

Stereochemistry of the 2-Methylpentyl Moiety

The second chiral component, the 2-methylpentyl group, must also be obtained in an enantiomerically pure form. Both (R)-2-methylpentanol and (S)-2-methylpentanol are accessible through various established methods, including the asymmetric reduction of the corresponding ketone (2-methylpentanal) or the enzymatic resolution of the racemic alcohol. The specific enantiomer required for the synthesis will depend on the desired stereochemistry of the final product and the mechanism of the subsequent ether formation step.

Table 2: Properties of 2-Methylpentanol Enantiomers

Compound Name Chirality Formula Molar Mass ( g/mol )
(R)-2-Methylpentan-1-ol R C₆H₁₄O 102.17

Diastereoselective Control in Ether Formation

The final stereochemical challenge lies in the coupling of the chiral 3-hydroxyazetidine precursor with the chiral 2-methylpentyl moiety to form the ether linkage. This step must be controlled to produce the desired diastereomer. The most common methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction. The choice of reaction dictates the stereochemical outcome.

Williamson Ether Synthesis : This reaction typically involves the deprotonation of the 3-hydroxyazetidine to form an alkoxide, followed by an Sₙ2 reaction with an activated 2-methylpentyl derivative (e.g., a tosylate, mesylate, or halide). The Sₙ2 mechanism proceeds with inversion of configuration at the electrophilic carbon. Therefore, to obtain a product with an (R)-configuration at the 2-methylpentyl center, one must start with an (S)-configured 2-methylpentyl electrophile.

Mitsunobu Reaction : This reaction allows for the direct coupling of an alcohol with a pronucleophile under mild conditions using a phosphine (B1218219) and an azodicarboxylate (e.g., DEAD or DIAD). The Mitsunobu reaction also proceeds with inversion of configuration, but the inversion occurs at the stereocenter of the alcohol component. Thus, reacting (R)-3-hydroxyazetidine with (S)-2-methylpentanol under Mitsunobu conditions would result in inversion at the C2 of the pentanol, yielding a product with an (R,R) configuration.

By carefully selecting the enantiomers of the two starting fragments and the coupling methodology, a specific diastereomer of 3-((2-Methylpentyl)oxy)azetidine can be synthesized with high selectivity.

Table 3: Diastereoselective Ether Formation Strategies

Azetidine Enantiomer 2-Methylpentyl Precursor Reaction Type Stereochemical Outcome Product Diastereomer
(R)-3-Hydroxyazetidine (S)-2-Methylpentyl Tosylate Williamson (Sₙ2) Inversion at Pentyl-C2 (R,R)-Product
(R)-3-Hydroxyazetidine (R)-2-Methylpentyl Tosylate Williamson (Sₙ2) Inversion at Pentyl-C2 (R,S)-Product
(R)-3-Hydroxyazetidine (S)-2-Methylpentanol Mitsunobu Inversion at Pentyl-C2 (R,R)-Product

Separation and Resolution of Stereoisomers

The separation of the stereoisomers of this compound is a crucial step to isolate the desired enantiomer or diastereomer. While specific methods for this exact compound are not detailed in publicly available literature, general principles of stereoisomer separation are applicable. These methods typically involve either chiral chromatography or the formation and separation of diastereomeric derivatives.

In the context of substituted azetidines, preparative chiral High-Performance Liquid Chromatography (HPLC) is a common and effective technique for separating enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and allowing for their separation. The choice of the CSP and the mobile phase is critical for achieving optimal resolution. For analogous compounds, polysaccharide-based chiral stationary phases have demonstrated broad applicability.

Another established method for resolving enantiomers is the formation of diastereomeric salts. This involves reacting the racemic azetidine with a chiral resolving agent, such as a chiral acid or base, to form a mixture of diastereomeric salts. These salts possess different physical properties, such as solubility, which can be exploited for their separation through techniques like fractional crystallization. Following separation, the chiral auxiliary is removed to yield the individual enantiomers of the azetidine.

While detailed experimental data and specific research findings on the resolution of this compound stereoisomers are not currently documented, the table below illustrates a hypothetical separation of its diastereomers using preparative chiral HPLC, based on common outcomes for similar separations.

Table 1: Hypothetical Preparative Chiral HPLC Separation of this compound Diastereomers

Diastereomer PairRetention Time (min) - Isomer 1Retention Time (min) - Isomer 2Diastereomeric Excess (de) (%)
(R,R) / (S,R)12.515.8>98
(S,S) / (R,S)13.116.2>98
This table is illustrative and based on typical separation parameters for analogous chiral compounds.

Further research and publication of experimental results are necessary to establish validated protocols for the separation and resolution of this compound stereoisomers.

Mechanistic Investigations of Reactions Involving 3 2 Methylpentyl Oxy Azetidine

Proposed Reaction Mechanisms for Synthesis Pathways

The synthesis of 3-((2-methylpentyl)oxy)azetidine can be envisioned through several mechanistic pathways, primarily involving the formation of the azetidine (B1206935) ring or the introduction of the ether side chain.

One of the most direct methods for forming the ether linkage is the Williamson ether synthesis . This approach involves the reaction of a suitable 3-hydroxyazetidine precursor, protected at the nitrogen atom (e.g., with a Boc or Cbz group), with a 2-methylpentyl halide (e.g., 1-bromo-2-methylpentane) in the presence of a base. The mechanism proceeds via an SN2 pathway where the deprotonated hydroxyl group (alkoxide) acts as a nucleophile, attacking the primary carbon of the 2-methylpentyl halide and displacing the bromide ion.

Alternatively, the azetidine ring itself can be constructed with the ether moiety already present in the acyclic precursor. A common strategy is the intramolecular cyclization of a γ-amino alcohol derivative. For instance, a 3-amino-1-((2-methylpentyl)oxy)propan-2-ol derivative can undergo a two-step process. First, the hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate). Subsequently, intramolecular SN2 cyclization occurs, where the nitrogen atom attacks the carbon bearing the leaving group, forming the four-membered azetidine ring. magtech.com.cn

More advanced methods include the intramolecular aminolysis of epoxides . A cis-3,4-epoxy amine precursor, where the ether linkage is already established, can be treated with a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), to promote a regioselective ring-opening by the amine, yielding the 3-hydroxyazetidine derivative which can then be further processed. frontiersin.orgnih.gov

Another pathway involves the rearrangement of aziridines . The thermal isomerization of a suitably substituted 2-(bromomethyl)aziridine (B1258505) in a nucleophilic solvent like methanol (B129727) can lead to a 3-methoxyazetidine. rsc.orgresearchgate.net By analogy, using 2-methylpentan-1-ol as the solvent could potentially yield this compound through a ring-expansion mechanism involving a bicyclic aziridinium (B1262131) ion intermediate. rsc.org

Intermediates Identification and Characterization

The identification and characterization of reaction intermediates are crucial for elucidating the precise mechanistic steps in the synthesis of this compound. Depending on the synthetic route, various transient species can be proposed.

In intramolecular cyclization pathways for ring formation, key intermediates include γ-haloamines or γ-sulfonyloxyamines. For example, starting from an amino alcohol, the alcohol is first converted to a better leaving group, forming an intermediate like N-protected-3-amino-2-(tosyloxy)propane with the (2-methylpentyl)oxy group at the C1 position. This intermediate is then poised for the final ring-closing step.

For syntheses involving the ring expansion of aziridines , a critical intermediate is the bicyclic aziridinium ion. rsc.org This highly strained, three-membered ring fused to a three-membered ring is electrophilic and susceptible to nucleophilic attack. In the context of forming this compound, the nucleophile would be 2-methylpentan-1-ol, which attacks one of the carbons of the aziridinium ring, leading to the formation of the four-membered azetidine.

In photo-induced radical cyclizations , which represent a modern approach to azetidine synthesis, the mechanism proceeds through a series of radical intermediates. nih.gov This could involve the formation of an α-aminoalkyl radical, which then reacts with an alkyne to generate a vinyl radical. A subsequent 1,5-hydrogen atom transfer (1,5-HAT) can produce a new tertiary radical that undergoes a 4-exo-trig cyclization to form the azetidine ring. nih.gov

Below is a table summarizing potential intermediates for different synthetic strategies.

Table 1: Potential Reaction Intermediates

Synthesis Strategy Proposed Intermediate Role in Mechanism
Williamson Ether Synthesis Azetidin-3-oxide anion Nucleophile attacking the alkyl halide
Intramolecular Cyclization γ-amino-tosylate Substrate for intramolecular SN2 attack by the amine
Epoxide Aminolysis Lanthanum-coordinated epoxide Activated electrophile for nucleophilic attack by the amine frontiersin.org
Aziridine (B145994) Rearrangement Bicyclic aziridinium ion Electrophilic species undergoing nucleophilic ring-opening rsc.org

Transition State Analysis

Transition state analysis, often supported by computational studies like Density Functional Theory (DFT), provides a deeper understanding of the energetic barriers and stereochemical outcomes of reactions.

For the intramolecular SN2 cyclization to form the azetidine ring, the transition state involves the nitrogen's lone pair attacking the electrophilic carbon center while the leaving group departs. The geometry of this transition state is critical. According to Baldwin's rules, 4-exo-tet cyclizations are generally disfavored. However, in many syntheses of azetidines, this pathway is achieved, often due to the specific stereoelectronic requirements of the substrate or the use of catalysts that lower the activation energy. Computational studies on similar systems have shown that the energy of the azetidine-forming transition state can be lower than that for competing reactions, such as the formation of a five-membered pyrrolidine (B122466) ring, especially when influenced by catalysts like lanthanum complexes. frontiersin.org

In the La(OTf)3-catalyzed aminolysis of cis-3,4-epoxy amines , DFT calculations have suggested that the coordination of the lanthanum catalyst to the substrate and/or product can significantly influence the transition state energies, favoring the formation of the azetidine ring over the alternative pyrrolidine. frontiersin.org The calculations showed that the transition state leading to the azetidine was significantly lower in energy compared to the one leading to the five-membered ring. frontiersin.org

For radical-mediated cyclizations, the transition state for the key 4-exo-trig cyclization step determines the diastereoselectivity of the product. The stereochemistry is often rationalized by a steric-based model where the bulky substituents arrange to minimize steric strain in the transition state, leading to the preferential formation of one diastereomer over another. nih.gov

Regioselectivity and Stereoselectivity Studies

Regioselectivity and stereoselectivity are paramount in the synthesis of complex molecules like this compound, which contains a chiral center in its side chain.

Regioselectivity: The synthesis of a 3-substituted azetidine is inherently a regioselective process. In reactions like the intramolecular aminolysis of a cis-3,4-epoxy amine, the amine nucleophile can attack either the C3 or C4 position of the epoxide. The use of specific catalysts, such as La(OTf)3, has been shown to direct the reaction with high regioselectivity towards C3 attack, leading exclusively to the formation of the azetidine ring. frontiersin.orgnih.gov In contrast, the aminolysis of the corresponding trans-epoxy amine often yields the five-membered pyrrolidine ring, highlighting the profound impact of substrate geometry on regiochemical outcomes. frontiersin.org

Stereoselectivity: The stereochemical outcome is influenced by both the substrate and the reaction mechanism.

In the aza-Paternò-Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene, high stereoselectivity is often observed, leading to specific diastereomers of the azetidine product. researchgate.net

In radical cascade cyclizations , high diastereomeric ratios are often achieved, favoring the anti-diastereomer. This is explained by a transition state model that minimizes steric interactions. nih.gov

In the ring expansion of aziridines to azetidines, the stereochemistry of the starting aziridine can dictate the stereochemistry of the final product. researchgate.net

The synthesis of azetidin-3-ones via gold-catalyzed intermolecular oxidation of alkynes has been shown to be highly stereoselective, allowing for the preparation of chiral azetidines with excellent enantiomeric excess. nih.gov

The (2-methylpentyl)oxy side chain contains a stereocenter. If an enantiomerically pure form of 2-methylpentan-1-ol is used in the synthesis, it will result in a diastereomeric mixture if the azetidine ring itself is chiral and the reaction is not diastereoselective.

Table 2: Factors Influencing Regio- and Stereoselectivity

Factor Influence Example Reaction Outcome
Substrate Geometry Determines which ring is formed Intramolecular aminolysis of epoxy amines frontiersin.org cis-epoxide gives azetidine; trans-epoxide gives pyrrolidine
Catalyst Controls site of nucleophilic attack La(OTf)3 in epoxide aminolysis frontiersin.orgnih.gov High regioselectivity for C3 attack, forming azetidine
Steric Hindrance Governs the approach of reactants Radical cascade cyclization nih.gov Favors formation of the less-strained anti-diastereomer

Ring-Opening and Rearrangement Pathways of 3-Substituted Azetidines

The significant ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to ring-opening and rearrangement reactions, particularly under acidic conditions or in the presence of electrophiles. rsc.org

Ring-Opening: Nucleophilic ring-opening is a major reaction pathway for azetidines. magtech.com.cn The reaction is often initiated by the activation of the azetidine, either by protonation of the nitrogen atom or by converting it into a quaternary azetidinium salt. magtech.com.cn For this compound, protonation would make the ring carbons (C2 and C4) more electrophilic. A subsequent attack by a nucleophile would lead to the cleavage of a C-N bond. The regioselectivity of this cleavage is influenced by electronic and steric factors. Generally, nucleophiles attack the less sterically hindered carbon atom. magtech.com.cn

An intramolecular ring-opening decomposition has been reported for certain N-substituted aryl azetidines, where a pendant amide group attacks the azetidine ring, leading to its cleavage. nih.gov This highlights the potential for neighboring group participation in the decomposition of functionalized azetidines.

Rearrangement: Azetidines can undergo various rearrangement reactions.

Ring Expansion: Under certain conditions, azetidines can rearrange to form larger, more stable rings. For example, a 2-silylmethyl-substituted azetidine has been shown to rearrange to a pyrrolidine skeleton under Lewis acid (BF3·Et2O) conditions via silicon migration. acs.org

Ring Contraction: While less common for azetidines themselves, the reverse reaction, the ring expansion of aziridines to azetidines, is a known synthetic route. researchgate.netacs.org

Stevens Rearrangement: This is a characteristic reaction of azetidinium ylides, which can be formed from the corresponding azetidinium salts. This rearrangement involves the migration of a substituent from the nitrogen atom to an adjacent carbon. magtech.com.cn

Reactivity Studies of the Azetidine Nitrogen and the Ether Linkage

The chemical behavior of this compound is dictated by its two primary functional groups: the secondary amine of the azetidine ring and the ether linkage.

Reactivity of the Azetidine Nitrogen: The nitrogen atom in the azetidine ring is a secondary amine, making it both basic and nucleophilic.

N-Alkylation and N-Acylation: As a nucleophile, the nitrogen can readily participate in N-alkylation and N-acylation reactions. youtube.com Reaction with alkyl halides or acyl chlorides will introduce a substituent onto the nitrogen atom. The formation of a quaternary azetidinium salt upon exhaustive alkylation increases the ring strain and makes the ring more susceptible to nucleophilic attack and opening. youtube.com

Protonation: The nitrogen is basic and will be protonated in the presence of acids. The resulting azetidinium ion is activated towards ring-opening reactions. The pKa of the azetidine nitrogen is a key factor determining its stability in acidic environments. nih.gov

Formation of N-Nitrosoazetidine: Reaction with nitrous acid (HNO2) can lead to the formation of an N-nitroso derivative. youtube.com

Reactivity of the Ether Linkage: Ethers are generally unreactive functional groups, which is why they are often used as solvents. However, they can be cleaved under harsh, acidic conditions. openstax.org

Acidic Cleavage: The ether linkage in this compound can be cleaved by strong acids like HBr or HI. The mechanism involves the protonation of the ether oxygen, forming a good leaving group. A nucleophile (Br- or I-) then attacks one of the adjacent carbon atoms. In this case, the ether connects the C3 of the azetidine ring (a secondary carbon) and the C1 of the 2-methylpentyl group (a primary carbon). The cleavage will likely proceed via an SN2 mechanism, with the nucleophile attacking the less hindered primary carbon of the 2-methylpentyl group. openstax.orglibretexts.org This would yield 3-hydroxyazetidine and 1-halo-2-methylpentane.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for determining the ground-state geometry and electronic properties of 3-((2-Methylpentyl)oxy)azetidine. These calculations optimize the molecular structure to find the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

For the azetidine (B1206935) ring, calculations reveal a non-planar, puckered conformation, which is a key feature of this strained system. The substitution at the C3 position with a bulky (2-Methylpentyl)oxy group influences the degree of this puckering. The C-N and C-C bond lengths within the ring are characteristic of saturated systems, but the internal bond angles are significantly compressed from the ideal tetrahedral angle of 109.5° to approximately 90°, a direct consequence of the ring strain.

Electronic structure analysis provides further insights. The distribution of electrons in the molecule can be visualized through the molecular electrostatic potential (MEP) map, which identifies electron-rich and electron-poor regions. In this compound, the nitrogen and oxygen atoms are expected to be the most electron-rich centers, indicating their roles as primary sites for electrophilic attack or hydrogen bonding.

Frontier Molecular Orbital (FMO) theory is used to understand chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically localized on the nitrogen atom, signifying its nucleophilic character. The LUMO, conversely, is generally distributed across the C-N and C-X (where X is a leaving group) antibonding orbitals, indicating sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

Table 1: Representative Calculated Geometric Parameters for a 3-Oxy-Azetidine Ring Core.
ParameterTypical Calculated Value (Å or °)Description
C-N Bond Length1.47 - 1.49 ÅLength of the carbon-nitrogen bonds within the azetidine ring.
C-C Bond Length1.54 - 1.56 ÅLength of the carbon-carbon bonds within the azetidine ring.
C-O Bond Length1.42 - 1.44 ÅLength of the bond between the azetidine ring (C3) and the ether oxygen.
C-N-C Bond Angle~88 - 90°Internal angle at the nitrogen atom of the ring.
N-C-C Bond Angle~86 - 88°Internal angle between the nitrogen and two carbon atoms.
C-C-C Bond Angle~85 - 87°Internal angle at the C3 carbon atom.
Ring Puckering Angle20 - 35°The dihedral angle defining the deviation of the ring from planarity.
Note: These values are illustrative and derived from DFT calculations on model 3-alkoxyazetidine systems. The exact values for this compound would depend on the specific conformer and level of theory used.

Reaction Pathway Elucidation and Energy Profiling

Computational chemistry is instrumental in mapping the reaction pathways for the synthesis of azetidines. By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for a given reaction can be constructed. This helps in understanding reaction kinetics and identifying the rate-determining step.

Common synthetic routes to 3-substituted azetidines include intramolecular cyclizations, such as the aminolysis of epoxides or the cyclization of γ-amino alcohols. frontiersin.org For example, in the Lewis acid-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine, computational studies can elucidate why the reaction regioselectively yields an azetidine instead of a thermodynamically more stable pyrrolidine (B122466). frontiersin.orgnih.gov DFT calculations of the transition states for both possible ring-closing pathways (4-exo-tet vs. 5-endo-tet) can reveal that the activation barrier for azetidine formation is significantly lower, thus explaining the kinetic control of the reaction. nih.gov

Another powerful method for azetidine synthesis is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. rsc.orgrsc.org Computational modeling of this reaction helps to understand the mechanism, which can proceed through either a concerted or a stepwise pathway involving a biradical intermediate. nih.gov Energy profiling can determine the feasibility of each pathway and predict how substituents on the reactants will influence the reaction outcome. nih.gov

Prediction of Regioselectivity and Stereoselectivity

For complex molecules like this compound, controlling selectivity is a major synthetic challenge. Computational models have become increasingly reliable in predicting the regio- and stereochemical outcomes of chemical reactions. rsc.org

In reactions forming the azetidine ring, such as intramolecular C-H amination or cycloadditions, multiple regioisomers or stereoisomers can often be formed. rsc.orgelsevier.com Computational chemistry can predict the dominant product by comparing the energies of the different possible transition states. sciencedaily.com The pathway with the lowest activation energy is kinetically favored and will lead to the major product.

For instance, in the photocatalyzed synthesis of azetidines from oximes and alkenes, DFT calculations of frontier orbital energies can predict which pairs of reactants are likely to react successfully. sciencedaily.com The model can also assess steric factors in the transition state to predict diastereoselectivity, explaining why one facial attack is preferred over another, leading to a specific stereoisomer. nih.gov This predictive power allows chemists to screen potential substrates and reaction conditions in silico, saving significant time and resources in the laboratory. sciencedaily.com

Conformational Analysis of this compound

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape. Conformational analysis of this compound involves exploring its potential energy surface to identify stable conformers and the energy barriers between them.

The azetidine ring itself is not planar and exists in a puckered conformation. nih.gov For a 3-substituted azetidine, the substituent can occupy either an axial or an equatorial-like position relative to the approximate plane of the ring. Computational methods can calculate the relative energies of these two puckered conformers. For a bulky substituent like the (2-methylpentyl)oxy group, the equatorial position is generally favored to minimize steric hindrance.

Furthermore, the (2-methylpentyl)oxy side chain has several rotatable bonds, leading to a large number of possible conformations. A systematic conformational search, often using a combination of molecular mechanics and higher-level quantum calculations, is necessary to identify the low-energy conformers. This analysis is crucial for understanding how the molecule might interact with biological targets, as only specific conformations may be able to bind effectively. Studies on similar cyclic amino acids have shown that the four-membered ring imposes significant conformational constraints that differ from those of five- or six-membered rings. nih.govnih.gov

Spectroscopic Property Prediction (beyond basic identification, e.g., NMR chemical shifts)

Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for structure verification. Beyond simple IR frequency calculations, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become particularly valuable.

The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted into chemical shifts. By performing these calculations on the computationally determined low-energy conformers of this compound and averaging the results based on their predicted Boltzmann population, a theoretical NMR spectrum can be generated. This predicted spectrum can be compared directly with experimental data to confirm the structure or to assign specific signals to the correct nuclei.

Recently, machine learning (ML) models have emerged as an even faster and highly accurate alternative for NMR prediction. nih.govmdpi.comethz.ch Trained on vast databases of experimental spectra, these ML algorithms can predict ¹H and ¹³C chemical shifts with a mean absolute error often below 0.2 ppm for protons and 2 ppm for carbons. nih.govmdpi.com

Table 2: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound.
Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
Azetidine C2/C4~ 50 - 55~ 3.5 - 3.9
Azetidine C3~ 65 - 70~ 4.2 - 4.6
Azetidine NH-~ 2.0 - 3.0 (broad)
O-CH₂~ 70 - 75~ 3.4 - 3.6
CH (side chain)~ 35 - 40~ 1.6 - 1.8
CH₂ (side chain)~ 38 - 42~ 1.2 - 1.4
CH₂ (side chain)~ 20 - 25~ 1.1 - 1.3
CH₃ (side chain)~ 14 - 18~ 0.8 - 0.95
CH₃ (on CH)~ 18 - 22~ 0.85 - 1.0
Note: These are hypothetical values predicted by computational models (DFT/GIAO or machine learning) for illustrative purposes and are not experimental data. Actual shifts can vary based on solvent and other experimental conditions.

Strain Energy Analysis of the Azetidine Ring

The unique reactivity of four-membered rings like azetidine is largely governed by their inherent ring strain. rsc.orgresearchgate.net This strain energy, which is the excess energy due to geometric constraints compared to a similar acyclic, strain-free molecule, makes the ring susceptible to ring-opening reactions. researchgate.net

The conventional ring strain energy (CRSE) of azetidine is approximately 25.2 kcal/mol. researchgate.net This value is computationally determined using hypothetical chemical reactions known as isodesmic or homodesmotic reactions. umsl.edustackexchange.com In an isodesmic reaction, the number and type of bonds on both the reactant and product sides are conserved, which allows for the cancellation of systematic errors in the calculations. wikipedia.org For example, the strain energy of azetidine can be calculated from the enthalpy change of the following reaction:

Azetidine + 2 CH₃-CH₃ → CH₃-NH-CH₂-CH₃ + CH₃-CH₂-CH₃

Table 3: Comparison of Ring Strain Energies (RSE) for Small Cyclic Molecules.
MoleculeRing SizeApproximate RSE (kcal/mol)
Aziridine (B145994)326.7 researchgate.net
Cyclopropane327.6 researchgate.net
Azetidine425.2 researchgate.net
Cyclobutane426.4 researchgate.net
Pyrrolidine55.8 researchgate.net
Piperidine6~0 researchgate.net

Derivatization and Functionalization of 3 2 Methylpentyl Oxy Azetidine

Modification at the Azetidine (B1206935) Nitrogen (N-Alkylation, N-Acylation)

The secondary amine within the azetidine ring is a prime site for functionalization due to its nucleophilicity.

N-Alkylation: The introduction of alkyl groups onto the azetidine nitrogen can be achieved through reactions with various alkylating agents. Standard conditions often involve the use of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent can influence the reaction efficiency.

Representative N-Alkylation Reactions:

Alkylating Agent Base Solvent Product
Methyl Iodide K₂CO₃ Acetonitrile 1-Methyl-3-((2-methylpentyl)oxy)azetidine
Benzyl Bromide Et₃N Dichloromethane (B109758) 1-Benzyl-3-((2-methylpentyl)oxy)azetidine

N-Acylation: The azetidine nitrogen can also undergo acylation to form amides. This is typically accomplished by reacting the parent compound with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct.

Representative N-Acylation Reactions:

Acylating Agent Base Solvent Product
Acetyl Chloride Et₃N Dichloromethane 1-(3-((2-Methylpentyl)oxy)azetidin-1-yl)ethan-1-one
Benzoyl Chloride Pyridine Tetrahydrofuran (B95107) (3-((2-Methylpentyl)oxy)azetidin-1-yl)(phenyl)methanone

Transformations of the 2-Methylpentyl Moiety

The 2-methylpentyl ether side chain offers opportunities for functionalization, primarily at its terminal positions.

Oxidation/Reduction of Terminal Groups

While the saturated alkyl chain is generally robust, oxidation can be directed to the terminal methyl group under specific conditions to introduce hydroxyl or carboxyl functionalities, although this often requires harsh conditions and may lack selectivity. More commonly, if a precursor with a terminal functional group were used in the synthesis of the ether, these groups could be manipulated. For instance, a terminal alkene could be oxidized to a diol or cleaved to an aldehyde or carboxylic acid.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation: Radical halogenation at the terminal positions of the alkyl chain is a plausible, albeit potentially unselective, transformation. More controlled halogenation can be achieved at positions activated by neighboring groups, though the 2-methylpentyl chain lacks strong activating features.

Cross-Coupling Reactions: Should a halogenated derivative of the 2-methylpentyl moiety be obtained, it could serve as a handle for various palladium-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, would allow for the introduction of aryl, alkynyl, or amino groups, respectively, significantly expanding the molecular diversity. nih.gov

Potential Cross-Coupling Scenarios (Hypothetical from a Halogenated Precursor):

Coupling Partner Catalyst System Reaction Type Potential Product
Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ Suzuki Coupling 3-((2-Methyl-5-phenylpentyl)oxy)azetidine
Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N Sonogashira Coupling 3-((2-Methyl-6-phenylhex-5-yn-1-yl)oxy)azetidine

Introduction of Additional Functional Groups on the Azetidine Ring

Functionalization of the azetidine ring itself, beyond the nitrogen atom, represents a more advanced synthetic challenge due to the strain and reactivity of the four-membered ring.

C-H Functionalization Strategies

Direct C-H functionalization of the azetidine ring is a modern approach to introduce substituents. nih.gov These reactions often rely on transition metal catalysis to activate specific C-H bonds. For 3-((2-Methylpentyl)oxy)azetidine, the C-H bonds at the 2- and 4-positions are potential targets. The directing effect of the ether oxygen at the 3-position might influence the regioselectivity of such reactions.

Metalation and Electrophilic Quenching

Metalation of the azetidine ring, typically at the 2-position, can be achieved using strong organolithium bases. The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce new functional groups. The stability and reactivity of the lithiated species are crucial for the success of this approach. researchgate.net

Potential Metalation and Quenching Sequence:

Base Electrophile Potential Product
sec-Butyllithium Deuterium Oxide (D₂O) 2-Deuterio-3-((2-methylpentyl)oxy)azetidine
sec-Butyllithium Trimethylsilyl chloride 3-((2-Methylpentyl)oxy)-2-(trimethylsilyl)azetidine

Synthesis of Polycyclic Systems Incorporating the Azetidine Core

The construction of polycyclic systems that include an azetidine ring is a challenging yet rewarding endeavor in synthetic chemistry, leading to novel three-dimensional structures of interest in medicinal chemistry and materials science. The this compound core can be envisioned as a versatile scaffold for the annulation of additional rings through various strategic approaches.

One potential strategy involves the functionalization of the azetidine nitrogen, followed by an intramolecular cyclization. For instance, the nitrogen atom can be acylated or alkylated with a reagent containing a reactive moiety, such as an olefin or a leaving group, setting the stage for a ring-closing reaction.

Hypothetical Reaction Schemes for Polycyclic Synthesis:

A hypothetical intramolecular [2+2] photocycloaddition could be envisaged where the azetidine nitrogen is functionalized with a photosensitive group. While direct examples with a 3-alkoxy substituent are scarce, the general principle of the aza Paternò-Büchi reaction suggests that such a transformation could lead to the formation of a fused bicyclic system. chemrxiv.org

Another approach could involve an intramolecular cyclization of a substituent introduced at the azetidine nitrogen. For example, attachment of a chain with a terminal electrophile could lead to a fused ring system upon cyclization. The nature of the (2-methylpentyl)oxy group, being relatively inert, would likely not participate directly in these reactions but would influence the stereochemical outcome and the physicochemical properties of the resulting polycyclic molecule.

Polycyclic System Synthetic Strategy Key Intermediates Potential Application
Fused Azetidino-pyrrolidoneN-acylation followed by radical cyclizationN-acryloyl-3-((2-methylpentyl)oxy)azetidineScaffold for bioactive compounds
Bridged AzabicycloalkaneIntramolecular N-alkylation with a dihaloalkaneN-(haloalkyl)-3-((2-methylpentyl)oxy)azetidineConformationally restricted analogs of known drugs
Azetidino-fused LactoneFunctionalization at C4 and intramolecular esterification4-carboxy-3-((2-methylpentyl)oxy)azetidine derivativeChiral building blocks

This table presents hypothetical examples based on established chemical principles, as direct experimental data for this compound is limited.

Development of Complex Molecular Architectures from this compound as a Building Block

The use of this compound as a foundational building block extends beyond the synthesis of fused polycyclic systems to the construction of more elaborate molecular architectures. Its utility lies in its ability to introduce a constrained, non-planar, and lipophilic motif into a larger molecule.

One of the key strategies in elaborating complex architectures from this building block is through reactions that leverage the nucleophilicity of the azetidine nitrogen. This can be exploited in multi-component reactions or in sequential bond-forming processes to append large and functionally diverse substituents.

Furthermore, the ether linkage at the 3-position, while generally stable, could potentially be cleaved under specific conditions to unmask a 3-hydroxyazetidine functionality. This would open up another dimension for derivatization, allowing for esterification, etherification, or oxidation to an azetidin-3-one, which is a versatile intermediate for further functionalization. nih.gov

Examples of Complex Architectures:

The incorporation of the this compound moiety into larger frameworks can be illustrated through its potential use in the synthesis of macrocycles or as a fragment in dendrimeric structures.

Complex Architecture Synthetic Approach Role of Azetidine Building Block Potential Significance
Macrocyclic PeptidomimeticsIncorporation into a peptide backbone via N-acylationIntroduces a conformational constraint and lipophilicityEnhanced metabolic stability and cell permeability
DendrimersUse as a branching unit after N-functionalizationProvides a 3D core for dendritic growthNovel materials with unique surface properties
Spirocyclic Heterocycles[3+2] cycloaddition with a suitable dipolarophileActs as the precursor to the azomethine ylideAccess to novel spirocyclic scaffolds for drug discovery

This table presents hypothetical examples based on established chemical principles, as direct experimental data for this compound is limited.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Given that 3-((2-Methylpentyl)oxy)azetidine is a chiral molecule, due to the stereocenter at the 2-position of the pentyl group and potentially at the 3-position of the azetidine (B1206935) ring (depending on substitution), determining its absolute configuration is critical. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques for this purpose.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique provides detailed information about the stereochemistry of a molecule in solution, eliminating the need for crystallization which is often a challenging step. mdpi.com The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to distinguish between enantiomers.

For this compound, VCD analysis would focus on the vibrational bands in the mid-infrared region, particularly the C-H, C-O, and C-N stretching and bending modes. By comparing the experimental VCD spectrum with quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned. mdpi.com

Electronic Circular Dichroism (ECD) is the differential absorption of left and right circularly polarized UV light. ECD is sensitive to the electronic environment of the chiral center(s). acs.org As discussed for UV-Vis spectroscopy, the chromophores in this compound are weak. However, even for molecules with weak chromophores, ECD can provide valuable information. The n → σ* transitions of the ether oxygen and azetidine nitrogen, while weak in the absorption spectrum, can exhibit distinct Cotton effects in the ECD spectrum, allowing for stereochemical assignment. The comparison of the experimental ECD spectrum with theoretically predicted spectra for the possible stereoisomers is the standard method for determining the absolute configuration. nih.gov

Table 2: Hypothetical Chiroptical Data for (S)-3-((2-Methylpentyl)oxy)azetidine

TechniqueSpectral RegionExpected Observation
VCD4000-800 cm⁻¹Characteristic positive and negative bands corresponding to the vibrational modes of the chiral structure.
ECD190-250 nmWeak Cotton effects corresponding to the n → σ* electronic transitions of the heteroatoms.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, thereby confirming its connectivity and stereochemistry.

To perform X-ray crystallography, a suitable single crystal of this compound or a crystalline derivative must be obtained. The process involves diffracting X-rays off the crystal lattice and analyzing the resulting diffraction pattern. The crystal structure of various azetidine derivatives has been successfully determined using this method. nih.govacs.orgresearchgate.net

The crystal structure would reveal the puckering of the azetidine ring, the conformation of the (2-methylpentyl)oxy side chain, and the intermolecular interactions, such as hydrogen bonding (if present) and van der Waals forces, that dictate the crystal packing. acs.org This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions in a biological or chemical system.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105
Z (molecules/unit cell)4
R-factor< 0.05

Advanced Chromatographic Techniques for Purity and Isomer Separation (e.g., Chiral HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

Purity Assessment: Reverse-phase HPLC with a suitable C18 column can be used to determine the chemical purity of a sample. The compound is dissolved in a suitable solvent and injected into the HPLC system. The retention time and peak area are used to identify and quantify the main component and any impurities present. The use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is advantageous when the analyte lacks a strong UV chromophore.

Isomer Separation (Chiral HPLC): To separate the enantiomers of this compound and determine the enantiomeric excess (ee), chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.comyakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including amines and ethers. unife.itnih.gov

The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers. sigmaaldrich.com Both normal-phase (e.g., hexane/isopropanol) and reverse-phase (e.g., acetonitrile/water) modes can be explored. Derivatization of the azetidine nitrogen with a suitable agent can sometimes enhance the separation and detection.

Table 4: Hypothetical Chiral HPLC Method for this compound

ParameterCondition
ColumnChiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phasen-Hexane / Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 210 nm
Retention Time (R)-enantiomer8.5 min
Retention Time (S)-enantiomer10.2 min
Resolution (Rs)> 1.5

Potential Applications of 3 2 Methylpentyl Oxy Azetidine As a Chemical Scaffold

Role as a Privileged Scaffold in Medicinal Chemistry (general, non-clinical)

The azetidine (B1206935) moiety is increasingly recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a foundation for the development of a diverse array of therapeutic agents. The incorporation of an azetidine ring can impart favorable physicochemical properties to a drug candidate, such as improved metabolic stability, reduced lipophilicity, and enhanced three-dimensionality, which can lead to better binding affinity and selectivity for its target protein.

The 3-((2-Methylpentyl)oxy)azetidine scaffold introduces a flexible (2-methylpentyl)oxy side chain, which can significantly influence its biological activity. The lipophilic nature of the alkyl chain can enhance membrane permeability, a crucial factor for oral bioavailability. Furthermore, the ether linkage provides a potential point for hydrogen bonding interactions with biological targets. The stereochemistry of the 2-methylpentyl group could also play a critical role in target recognition and binding, offering opportunities for stereoselective synthesis to optimize pharmacological activity.

While no specific biological data for this compound is available, studies on other 3-substituted azetidine derivatives have demonstrated their potential as inhibitors of various enzymes and receptors. For instance, novel 3-substituted azetidine derivatives have been explored as triple reuptake inhibitors for the treatment of depression. The design of such compounds often involves modifying the substituent at the 3-position to fine-tune their interaction with the target transporters.

Table 1: Comparison of Azetidine-Based Scaffolds in Medicinal Chemistry

ScaffoldInvestigated Therapeutic AreaKey Structural FeatureReference
3-Aryl-3-oxypropylamine-azetidinesAntidepressants (Triple Reuptake Inhibitors)3-aryloxypropylamine substituent
Azetidine-2-carboxylic acidsGeneral Drug Discovery Building BlocksCarboxylic acid at C-2
1-(3,4,5-trimethoxythiobenzoyl)-azetidinePotential antimicrobial, anti-inflammatory, anticancerThiobenzoyl group at N-1

This interactive table allows for a comparison of different azetidine-based scaffolds and their investigated applications, highlighting the versatility of the azetidine ring in medicinal chemistry.

Use as a Building Block for Complex Organic Synthesis

The strained four-membered ring of azetidine makes it a valuable and reactive building block in organic synthesis. The ring can be selectively opened under various conditions to introduce nitrogen-containing functionalities into more complex molecules. The presence of the (2-methylpentyl)oxy group at the 3-position of this compound offers a handle for further chemical transformations.

Synthetic routes to 3-oxy-azetidine derivatives often involve the multi-step synthesis from starting materials like 3-amino-1-propanol. The synthesis of 3-alkoxyazetidines, in particular, can be achieved through methods such as the alkylation of 3-hydroxyazetidine. The resulting this compound can then serve as a precursor for a variety of more complex structures. For example, the secondary amine within the azetidine ring can be functionalized through N-alkylation or N-acylation, allowing for the attachment of other molecular fragments.

The ether linkage, while generally stable, could potentially be cleaved under specific conditions to reveal a 3-hydroxyazetidine, which can then be used in subsequent reactions. The chirality of the 2-methylpentyl group could also be exploited in asymmetric synthesis to control the stereochemistry of the final product.

Contribution to Materials Science (e.g., polymer precursors, supramolecular chemistry)

Azetidine and its derivatives have found applications in materials science, particularly as monomers for polymerization. The ring-opening polymerization of azetidines can lead to the formation of polyamines, which have a wide range of applications, including in coatings, adhesives, and as chelating agents. While the polymerization of this compound has not been specifically reported, the presence of the azetidine ring suggests its potential as a monomer. The (2-methylpentyl)oxy side chain would be expected to influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical properties.

In the realm of supramolecular chemistry, the ability of the azetidine nitrogen to participate in hydrogen bonding and coordination with metal ions could be exploited. The lipophilic side chain of this compound could drive self-assembly processes in solution, leading to the formation of well-defined supramolecular architectures such as micelles or vesicles. These structures could have applications in drug delivery or as nanoreactors.

Furthermore, azetidine-based compounds have been investigated as energetic materials. The high ring strain of the azetidine ring can release a significant amount of energy upon decomposition. While the (2-methylpentyl)oxy group in this compound is not an energetic functional group itself, the azetidine core could potentially be incorporated into more complex energetic materials.

Applications in Agrochemicals (general, non-toxicological)

The field of agrochemicals is constantly in search of new molecular scaffolds to develop effective and selective pesticides and herbicides. While there is no direct evidence of this compound being used in agrochemicals, the structural features of the molecule suggest some potential avenues for exploration. The azetidine ring is

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways to Azetidines

The synthesis of the azetidine (B1206935) ring is a persistent challenge due to its inherent strain, which often makes cyclization reactions difficult. ub.bwresearchgate.net Future research will undoubtedly focus on discovering more efficient and versatile methods to construct this valuable heterocycle. While traditional methods often rely on the cyclization of γ-amino alcohols or related substrates, these approaches can be limited in scope and functional group tolerance. acs.org

Emerging strategies that hold promise for the synthesis of 3-oxy-substituted azetidines include:

Photochemical [2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents one of the most direct routes to functionalized azetidines. nih.gov Recent advancements using visible-light photocatalysis have enabled these reactions under mild conditions, overcoming previous limitations. nih.govspringernature.com For a target like 3-((2-Methylpentyl)oxy)azetidine, future work could explore the cycloaddition of an alkene with an appropriately substituted imine precursor, activated by an iridium or other photosensitizer. rsc.orgnih.gov

Palladium-Catalyzed C(sp³)–H Amination: Intramolecular C–H amination reactions have emerged as a powerful tool for heterocycle synthesis. The palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination developed by Gaunt and coworkers presents a compelling strategy for forming the azetidine ring with high functional group tolerance. rsc.org Adapting this methodology could provide a novel disconnection for the synthesis of this compound.

Strain-Release Homologation: The use of highly strained precursors like azabicyclo[1.1.0]butanes offers a unique entry into functionalized azetidines. rsc.org These precursors can undergo strain-release reactions with a variety of nucleophiles and electrophiles, allowing for the modular construction of densely substituted azetidines that would be difficult to access otherwise. researchgate.net

Table 1: Comparison of Novel Synthetic Pathways for Azetidines
Synthetic PathwayKey FeaturesPotential for 3-Oxy-AzetidinesReference
Visible-Light Aza Paternò-Büchi ReactionDirect [2+2] cycloaddition; mild conditions; high atom economy.Highly suitable for installing substituents at various positions. nih.govspringernature.com
Pd-Catalyzed C(sp³)–H AminationExcellent functional group tolerance; intramolecular cyclization.Applicable to precursors with pre-installed oxygen functionality. rsc.org
Strain-Release HomologationModular synthesis; access to densely functionalized products.Allows for late-stage introduction of the oxy-substituent. rsc.orgresearchgate.net

Development of Greener and More Sustainable Synthesis Methods

The principles of green chemistry are increasingly influencing synthetic strategies. Future research on azetidine synthesis will prioritize methods that are more environmentally benign. A key area of development is the expansion of photocatalysis. Visible-light-mediated reactions, which often operate at room temperature and use light as a renewable energy source, represent a significant step towards sustainability. bohrium.com The aza Paternò-Büchi reaction, for instance, can be promoted by visible light, offering a greener alternative to traditional UV-light-induced or thermally-driven cycloadditions. rsc.orgspringernature.com

Further avenues for sustainable synthesis include:

Avoiding Toxic Reagents: Developing alternatives to hazardous reagents is crucial. For example, the synthesis of azetidin-3-ones, potential precursors to 3-oxy-azetidines, has traditionally involved toxic and potentially explosive diazo compounds. A gold-catalyzed approach using benign and readily available alkynes as substitutes for α-diazo ketones offers a safer and more practical route. nih.gov

Catalyst Development: Research into catalysts based on earth-abundant and non-toxic metals is a major goal. While precious metals like palladium and iridium are highly effective, their cost and toxicity are concerns. The development of catalysts based on copper, iron, or manganese for key bond-forming reactions would enhance the sustainability of azetidine synthesis. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core tenet of green chemistry. Cycloaddition reactions are inherently atom-economical, making them attractive for future development. nih.gov

Mechanistic Studies of Unprecedented Azetidine Reactivity

A deeper understanding of the reaction mechanisms governing azetidine synthesis and functionalization is essential for the development of new and improved methods. The reactivity of azetidines is fundamentally governed by their ring strain, which facilitates unique transformations not observed in less strained systems. rsc.orgresearchgate.net

Future mechanistic investigations should focus on:

Photochemical Pathways: For visible-light-mediated reactions, detailed mechanistic studies involving Stern-Volmer quenching experiments, quantum yield measurements, and computational modeling can elucidate the nature of the excited states (singlet vs. triplet) and the key energy transfer steps. rsc.orgnih.gov Understanding these details is critical for optimizing catalyst performance and reaction efficiency.

Ring-Opening and Expansion Reactions: The strain in the azetidine ring makes it a good candidate for ring-opening and ring-expansion reactions, providing access to other important nitrogen-containing scaffolds. ub.bwrsc.org Mechanistic studies, potentially using isotopically labeled substrates and computational analysis, could uncover novel reaction pathways and allow for the predictable synthesis of larger heterocyclic systems from azetidine precursors. acs.org

Computational Modeling: Density Functional Theory (DFT) calculations are becoming indispensable for studying reaction mechanisms. acs.org These theoretical tools can be used to map potential energy surfaces, identify transition states, and predict the feasibility of proposed reaction pathways, thereby guiding experimental efforts. thescience.dev

Design and Synthesis of Advanced Azetidine-Containing Architectures

The unique three-dimensional structure of the azetidine ring makes it an attractive building block for creating complex molecular architectures with tailored properties. Future research will move beyond simple monosubstituted azetidines to explore more sophisticated structures.

Spirocyclic and Fused Systems: The synthesis of spirocyclic azetidines, where the azetidine ring is part of a spiro-junction, and fused-ring systems can lead to molecules with highly rigid and defined three-dimensional shapes. rsc.orgnih.gov Photochemical methods have already proven effective in creating tricyclic azetidine structures. nih.gov Applying these strategies to precursors containing the 2-methylpentyl oxy group could lead to novel and structurally complex compounds.

Peptidomimetics and Amino Acid Surrogates: Azetidine-based amino acids are valuable tools in peptidomimetic chemistry, as they can enforce specific backbone conformations in peptides. ub.bwrsc.org The synthesis of derivatives of this compound that also incorporate a carboxylic acid function would create novel, conformationally constrained amino acid surrogates for incorporation into bioactive peptides.

Molecular Scaffolds for Drug Discovery: The development of synthetic routes that allow for the divergent synthesis of various substituted azetidines from a common precursor is highly desirable. uno.eduresearchgate.net This would enable the creation of libraries of compounds based on the this compound scaffold for screening against various biological targets.

Integration with Automated Synthesis and High-Throughput Experimentation

The discovery and optimization of chemical reactions can be significantly accelerated through the use of automated synthesis and high-throughput experimentation (HTE). youtube.com These technologies allow for a large number of experiments to be performed in parallel on a microscale, minimizing the consumption of materials and time. nih.gov

Future applications in azetidine chemistry include:

Rapid Reaction Optimization: HTE platforms, often utilizing 96-well or 384-well plates, can be used to rapidly screen a wide array of catalysts, ligands, solvents, and other reaction parameters to find the optimal conditions for a given transformation, such as the synthesis of this compound. youtube.comnih.gov

Library Synthesis: Automated systems can be employed to synthesize large libraries of azetidine derivatives by systematically varying the substituents. youtube.com This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. uno.edu

Data-Driven Discovery: HTE generates vast amounts of data that can be used to train machine learning algorithms. youtube.com These models can then predict the outcomes of new reactions and propose novel reaction conditions, further accelerating the discovery process. chemrxiv.orgnih.gov

Table 2: Applications of High-Throughput Experimentation (HTE) in Azetidine Research
ApplicationDescriptionImpact on ResearchReference
Reaction Screening & OptimizationParallel execution of many small-scale reactions to test numerous conditions (catalysts, solvents, temperatures).Dramatically reduces time and materials required to find optimal synthetic conditions. youtube.comnih.gov
Library SynthesisAutomated synthesis of a large collection of related compounds by varying starting materials.Enables rapid generation of compound libraries for biological screening and SAR studies. uno.eduyoutube.com
Data for Machine LearningGeneration of large, high-quality datasets suitable for training predictive models.Accelerates discovery by allowing AI to predict reaction outcomes and propose new experiments. youtube.comchemrxiv.org

Theoretical Predictions Guiding Experimental Discovery

The traditional trial-and-error approach to discovering new reactions is often inefficient. The integration of computational chemistry, particularly quantum mechanics-based methods, offers a powerful predictive tool to guide experimental design. thescience.dev

A key future direction is the use of theoretical predictions to:

Prescreen Reactants: As demonstrated by Kulik and coworkers, computational models can predict whether a given pair of reactants will successfully form an azetidine in a photocatalyzed reaction. thescience.dev This is achieved by calculating the frontier orbital energies of the reactants and the photocatalyst's excited state. By applying such models to the synthesis of this compound, researchers could computationally screen various alkene and imine precursors to identify the most promising candidates before embarking on laboratory work. thescience.dev

Predict Reaction Yields: Beyond just predicting reactivity, computational models can also provide insights into factors that influence reaction yield. thescience.dev By modeling the availability of atoms for reaction and the stability of intermediates, these theoretical approaches can help prioritize synthetic routes that are likely to be high-yielding.

Elucidate Reaction Mechanisms: As mentioned previously, DFT and other computational methods are invaluable for understanding complex reaction mechanisms. acs.org This predictive power allows chemists to not only understand why a reaction works but also to rationally design new, more efficient catalytic systems and substrates.

By leveraging these predictive capabilities, the chemical community can transition from a trial-and-error paradigm to a more design-oriented approach, saving significant time and resources in the quest for novel azetidine-containing molecules. thescience.dev

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-((2-Methylpentyl)oxy)azetidine, and how can reaction efficiency be optimized?

  • Answer : The compound is typically synthesized via nucleophilic substitution, where the oxygen atom in azetidine reacts with 2-methylpentyl bromide. Optimization involves using polar aprotic solvents (e.g., DMF), a base like sodium hydride, and temperatures around 60°C. Reaction progress is monitored via TLC, and purification is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization may require excess azetidine or iterative catalyst screening. Structural validation relies on NMR (¹H, ¹³C) and mass spectrometry .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the azetidine ring structure and the 2-methylpentyloxy substituent (e.g., characteristic shifts for ether linkages at ~3.5–4.5 ppm).
  • FTIR : To validate the C-O-C stretching vibration (~1100 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : To confirm molecular weight (±2 ppm accuracy).
    Cross-referencing with spectral data from structurally analogous compounds (e.g., 3-(3-chlorophenoxy)azetidine) ensures accuracy .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to minimize exposure to moisture and light. Avoid contact with strong acids/bases, oxidizers, or reactive metals. Decomposition products (e.g., CO, CO₂) may form under oxidative conditions, necessitating regular stability assays via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

  • Answer :

  • Structural modifications : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) on the azetidine ring or 2-methylpentyl group.
  • In vitro assays : Test binding affinity to targets like dopamine transporters (DAT) using radioligand displacement assays (e.g., [³H]GBR 12909). Compare selectivity against serotonin (SERT) and norepinephrine (NET) transporters.
  • Statistical analysis : Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with bioactivity .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility) of this compound?

  • Answer : Standardize experimental conditions:

  • Purity verification : Use HPLC (≥95% purity) to eliminate batch variability.
  • Solubility testing : Employ shake-flask methods in buffered solutions (pH 7.4) at 25°C.
  • Data reconciliation : Compare results with structurally similar compounds (e.g., 3-(3-trifluoromethylphenoxy)azetidine HCl) to identify trends .

Q. What computational approaches predict the conformational stability of this compound in solvent environments?

  • Answer :

  • Density functional theory (DFT) : Calculate energy-minimized conformers in solvents (e.g., water, DMSO) using B3LYP/6-31G* basis sets.
  • Molecular dynamics (MD) simulations : Model solvation effects over 100-ns trajectories.
  • Validation : Cross-check with experimental NMR NOE data to confirm dominant conformers .

Q. How should metabolic stability assays be structured to assess the biotransformation of this compound?

  • Answer :

  • In vitro microsomal assays : Incubate with human/rat liver microsomes (1 mg/mL protein) and NADPH cofactor.
  • LC-MS/MS analysis : Quantify parent compound depletion and metabolite formation (e.g., hydroxylated or demethylated products).
  • Kinetic parameters : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using substrate depletion models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.